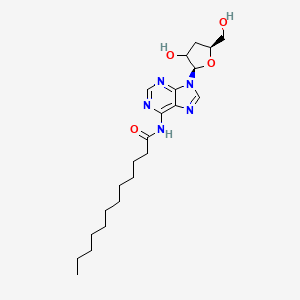

N6-Lauroyl Cordycepin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

77378-06-4 |

|---|---|

Molecular Formula |

C22H35N5O4 |

Molecular Weight |

433.5 g/mol |

IUPAC Name |

N-[9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]dodecanamide |

InChI |

InChI=1S/C22H35N5O4/c1-2-3-4-5-6-7-8-9-10-11-18(30)26-20-19-21(24-14-23-20)27(15-25-19)22-17(29)12-16(13-28)31-22/h14-17,22,28-29H,2-13H2,1H3,(H,23,24,26,30)/t16-,17+,22+/m0/s1 |

InChI Key |

SMLBNGQUSUEUEO-GSHUGGBRSA-N |

SMILES |

CCCCCCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O |

Isomeric SMILES |

CCCCCCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)CO)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O |

Synonyms |

3’-Deoxy-N-(1-oxododecyl)adenosine; |

Origin of Product |

United States |

Contextualization Within Nucleoside Analog Research

The development of N6-Lauroyl Cordycepin (B1669437) is situated within the broader field of medicinal chemistry and nucleoside analog research. Nucleoside analogs are compounds that mimic natural nucleosides (the building blocks of DNA and RNA) and can interfere with cellular processes. nih.gov Cordycepin itself is a derivative of the nucleoside adenosine (B11128). frontiersin.org A primary challenge in the therapeutic application of many nucleoside analogs, including cordycepin, is their rapid degradation by enzymes in the body and poor cellular uptake. nih.govmdpi.com Consequently, a significant area of research focuses on the structural modification of these analogs to create prodrugs or derivatives with improved pharmacological properties. nih.govnih.gov The synthesis of N-acyl derivatives, such as N6-Lauroyl Cordycepin, represents a targeted approach to enhance the therapeutic potential of the core molecule. researchgate.net

Rationale for N6 Lauroyl Modification of Cordycepin

Chemical Synthesis Approaches for N6-Acyl Cordycepin Derivatives

The synthesis of N6-acyl cordycepin derivatives, including this compound, typically involves the modification of the N6-amino group on the purine (B94841) ring of cordycepin. nih.gov A common strategy is to introduce an acyl group, such as a lauroyl group, to this position. This modification is often pursued to enhance the compound's stability and biological activity. researchgate.net

One general approach involves a multi-step process starting from a protected cordycepin intermediate. For instance, the 5'-hydroxyl group of cordycepin can be protected using a bulky protecting group like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole (B134444) and a solvent like dimethylformamide (DMF). mdpi.com This selective protection allows for the subsequent reaction to occur specifically at the N6-amino group. Following the protection step, the acylation of the N6-position is carried out. This can be achieved by reacting the protected cordycepin with an acyl chloride, such as lauroyl chloride, in the presence of a base like pyridine. mdpi.com The final step involves the removal of the protecting group from the 5'-hydroxyl position, typically using a reagent like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF), to yield the desired N6-acyl cordycepin derivative. mdpi.com

Impact of the Lauroyl Group on Biological Activity and Stability Profiles

The introduction of a lauroyl group at the N6-position of cordycepin has a significant impact on the molecule's properties. The lauroyl group, a 12-carbon saturated fatty acid chain, substantially increases the lipophilicity of the cordycepin molecule. mdpi.comscbt.com This enhanced lipophilicity can improve the compound's ability to cross cell membranes, a crucial factor for intracellular activity. acs.org

A key advantage of N6-acylation is the increased stability of the resulting derivative. Cordycepin itself is susceptible to deamination by the enzyme adenosine deaminase (ADA), which converts it into the inactive metabolite 3'-deoxyinosine. nih.govmdpi.com The bulky lauroyl group at the N6-position can sterically hinder the approach of ADA to the purine ring, thereby protecting the molecule from rapid degradation. researchgate.net This increased stability can lead to a longer biological half-life and potentially enhanced therapeutic efficacy. nih.gov

Exploration of Structure-Activity Relationships in N6-Substituted Cordycepin Analogs

The exploration of structure-activity relationships (SAR) for N6-substituted cordycepin analogs reveals important insights into the structural requirements for biological activity. Modifications at the N6-position of the purine ring are a common strategy to modulate the pharmacological profile of adenosine and its analogs. nih.gov

Studies on various N6-substituted adenosine analogs have shown that the nature of the substituent at this position significantly influences their interaction with biological targets, such as adenosine receptors. For instance, in the context of adenosine receptor binding, aliphatic N6-substituents with four or more methylene (B1212753) residues have shown high potency at A1 adenosine receptors. nih.gov The lauroyl group, with its long aliphatic chain, fits this profile.

Research has demonstrated that introducing a large lipophilic group at the N6-position of cordycepin can improve its antitumor activity compared to the parent compound. mdpi.com For example, certain N6-acyl derivatives of cordycepin have shown enhanced inhibitory effects on various cancer cell lines. researchgate.netmdpi.com This suggests that the increased stability and cellular uptake conferred by the acyl chain are beneficial for this particular biological activity.

Molecular and Cellular Mechanisms of Action

Pathways of Anti-Proliferative and Apoptotic Induction

The anti-cancer properties of N6-Lauroyl Cordycepin (B1669437) are attributed to its ability to interfere with fundamental cellular processes required for tumor growth and survival. These pathways include halting the cell division cycle and actively promoting cell death.

Regulation of Cell Cycle Progression

N6-Lauroyl Cordycepin exerts its anti-proliferative effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing and proliferating.

Studies have shown that cordycepin, the parent compound of this compound, can induce cell cycle arrest at the G2/M phase in various cancer cell lines, including esophageal and bladder cancer cells. nih.govmdpi.comscielo.br This arrest is characterized by an accumulation of cells in the G2/M phase of the cell cycle, preventing their entry into mitosis. nih.govresearchgate.net The mechanism involves the modulation of key regulatory proteins that govern the G2/M transition. nih.govscielo.br For instance, in esophageal cancer cells, cordycepin treatment leads to a significant increase in the percentage of cells in the G2/M phase. nih.govresearchgate.net This effect is also observed in combination with other treatments, such as hyperthermia in leukemia cells, where cordycepin enhances G2/M phase arrest. scielo.br

The arrest at the G2/M checkpoint is mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. mdpi.com Specifically, cordycepin has been found to decrease the expression of CDK1 and Cyclin B1, which are crucial for the progression of the cell cycle from the G2 to the M phase. nih.govresearchgate.netnih.gov The downregulation of these proteins disrupts the formation of the active CDK1/Cyclin B1 complex, a key driver of mitotic entry. nih.govresearchgate.net This modulation of CDK and cyclin levels is a critical component of the anti-proliferative activity of cordycepin and, by extension, its derivatives like this compound. nih.govnih.gov

Table 1: Effect of Cordycepin on Cell Cycle Regulatory Proteins

| Cell Line | Treatment | Effect on CDK1 | Effect on Cyclin B1 | Result | Reference |

| Esophageal Cancer Cells (ECA109, TE-1) | Cordycepin | Decrease | Decrease | G2/M Arrest | nih.govresearchgate.net |

| Human Bladder Cancer Cells | Cordycepin | Decrease | Not Specified | G2/M Arrest | mdpi.com |

G2/M Phase Arrest Mechanisms

Caspase-Mediated Apoptosis Initiation

This compound induces apoptosis through the activation of a cascade of enzymes known as caspases. nih.gov Both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis converge on the activation of executioner caspases, such as caspase-3. nih.govfrontiersin.org Studies on cordycepin have demonstrated the activation of initiator caspases, including caspase-8 (associated with the extrinsic pathway) and caspase-9 (associated with the intrinsic pathway). nih.govoncotarget.com The activation of these initiator caspases leads to the subsequent cleavage and activation of caspase-3, which then orchestrates the dismantling of the cell by cleaving various cellular substrates, including poly (ADP-ribose) polymerase (PARP). nih.govoncotarget.comnih.gov The inhibition of caspases has been shown to attenuate cordycepin-induced apoptosis, confirming the central role of this enzymatic cascade. nih.gov

Mitochondrial Pathway Engagement in Programmed Cell Death

The intrinsic, or mitochondrial, pathway of apoptosis is a key target of this compound. This pathway is regulated by the B-cell lymphoma-2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. frontiersin.orgmdpi.com Cordycepin has been shown to alter the balance of these proteins, leading to a decrease in the expression of Bcl-2 and an increase in the expression of Bax. mdpi.comdovepress.com This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm. mdpi.comdovepress.comnih.gov In the cytosol, cytochrome c forms a complex with apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9, forming the apoptosome, which then activates caspase-9 and initiates the caspase cascade. mdpi.comdovepress.com

Table 2: Modulation of Apoptotic Proteins by Cordycepin

| Cell Line | Effect on Bcl-2 | Effect on Bax | Effect on Cytochrome c Release | Effect on Caspase-9 Activation | Effect on Caspase-3 Activation | Reference |

| Human Gallbladder Cancer Cells | Downregulation | Upregulation | Not Specified | Activation | Activation | mdpi.com |

| Human Pancreatic Cancer Cells | Downregulation | Upregulation | Increase | Activation | Activation | dovepress.comnih.gov |

| Human Leukemia Cells | Not Specified | Not Specified | Increase | Activation | Activation | mdpi.com |

| Human Liver Cancer (HepG2) | Downregulation | Not Specified | Increase | Not Specified | Activation | nih.gov |

Modulation of Reactive Oxygen Species Production and DNA Integrity

This compound can influence the cellular redox state by modulating the production of reactive oxygen species (ROS). nih.gov An increase in intracellular ROS levels can act as a signaling molecule to trigger apoptosis. nih.gov In some cancer cells, cordycepin treatment has been associated with the generation of ROS, which in turn contributes to mitochondrial dysfunction and the activation of the caspase cascade. nih.gov The accumulation of ROS can also lead to oxidative DNA damage. nih.govmdpi.com While some studies on cordycepin show an induction of ROS leading to apoptosis, others indicate that it may not significantly affect ROS levels or DNA damage in certain cell types. nih.govnih.gov This suggests that the role of ROS in the mechanism of action of cordycepin and its derivatives may be cell-type specific.

Tumor Suppressor Gene Expression and Anti-apoptotic Protein Inhibition

This compound's presumed anticancer activity is linked to its influence on programmed cell death, or apoptosis, through two primary routes: the modulation of tumor suppressor genes and the direct inhibition of proteins that prevent apoptosis. scielo.br Research on its parent compound, cordycepin, shows it can induce apoptosis and may modulate the expression of critical tumor suppressor genes. scielo.brscielo.br

Cordycepin's pro-apoptotic effects are well-documented across various cancer cell lines. It triggers apoptosis by activating key initiator and effector caspases, which are the primary enzymes driving programmed cell death. nih.gov Studies show that cordycepin treatment increases the activation of caspase-8, caspase-9, and the executioner caspase-3. nih.gov This activation is linked to the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. In the intrinsic pathway, cordycepin promotes the release of cytochrome c from the mitochondria. scielo.br This release is facilitated by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.gov The suppression of Bcl-2, an anti-apoptotic protein, is a critical step that lowers the threshold for triggering cell death. nih.gov

Furthermore, cordycepin has been observed to upregulate the expression of death receptor 3 (DR3), initiating the extrinsic apoptotic pathway in human colon cancer cells. scielo.brmdpi.com This multifaceted approach, involving both the mitochondrial and death receptor pathways, underscores its potent pro-apoptotic capabilities.

Table 1: Proteins Modulated by Cordycepin in Apoptotic Pathways

| Protein Class | Specific Protein | Effect of Cordycepin | Implication | Source(s) |

|---|---|---|---|---|

| Anti-apoptotic | Bcl-2 | Suppression | Promotes apoptosis | nih.gov |

| Pro-apoptotic | Bax | Increased Activation | Promotes apoptosis | nih.gov |

| Caspases | Caspase-3 | Increased Activation | Execution of apoptosis | nih.gov |

| Caspase-8 | Increased Activation | Initiates extrinsic apoptosis | nih.gov | |

| Caspase-9 | Increased Activation | Initiates intrinsic apoptosis | nih.gov |

| Death Receptors | DR3 | Upregulation | Initiates extrinsic apoptosis | scielo.brmdpi.com |

Signaling Pathway Interventions

The compound intervenes in several critical signaling cascades that regulate cell survival, proliferation, and metabolism.

PI3K/Akt/mTOR Pathway Regulation

The Phosphatidylinositol-3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. oncotarget.commdpi.com Cordycepin has been shown to be a potent inhibitor of this pathway. nih.gov Bioinformatics and experimental studies have confirmed that cordycepin blocks the PI3K/Akt/mTOR signaling cascade in multiple cell lines. nih.gov It achieves this by reducing the phosphorylation levels of key components like Akt and downstream effectors in the mTOR complex. mdpi.com The inhibition of this pathway is a primary mechanism for cordycepin's anti-proliferative and pro-apoptotic effects, as it can influence protein synthesis, cell cycle progression, and cell survival. mdpi.comoncotarget.com

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulations

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling networks that translate extracellular signals into cellular responses, including proliferation, differentiation, and stress responses. scienceopen.comnews-medical.net Cordycepin has been found to modulate several branches of the MAPK family, including JNK and ERK1/2. scielo.br In some contexts, cordycepin treatment leads to the inactivation of JNK, a component of the MAPK signaling pathway, which can inhibit cell proliferation. scielo.br Conversely, in other scenarios, such as in combination with hyperthermia in human leukemia cells, cordycepin enhances apoptosis through the MAPK pathway. scielo.br This suggests that its effect on MAPK signaling is context-dependent, varying with cell type and other concurrent treatments.

AMPK Signaling Pathway Activation

The AMP-activated protein kinase (AMPK) pathway is a master regulator of cellular energy metabolism. mdpi.com Cordycepin is known to be a potent activator of AMPK. nih.gov It acts as a pro-drug; upon entering cells, it is converted into cordycepin monophosphate (CoMP). nih.govnih.gov This molecule mimics adenosine (B11128) monophosphate (AMP), directly activating AMPK. nih.govnih.gov This activation is a key mechanism for many of cordycepin's beneficial metabolic effects. nih.govnih.gov The activation of AMPK by cordycepin has been shown to be crucial for its protective effects against nonalcoholic steatohepatitis (NASH) by reducing liver inflammation and fat accumulation. nih.govresearchgate.net

Adenosine Receptor (A1R, A3R) Stimulation

As a structural analogue of adenosine, cordycepin interacts with adenosine receptors (A1, A2A, A2B, and A3). mdpi.comnih.gov Its anticancer effects have been specifically linked to the stimulation of the A3 adenosine receptor (A3R). scirp.org In mouse melanoma cells, cordycepin's growth-inhibiting effects were antagonized by a selective A3R antagonist, indicating that the receptor's stimulation is a key part of the mechanism. scirp.org Stimulation of A1 receptors has also been noted in other physiological contexts. researchgate.netnih.gov This interaction with adenosine receptors allows it to influence a wide range of cellular processes, from cell growth to neurotransmission. researchgate.netscirp.org

Immunomodulatory Mechanisms

This compound is believed to possess significant immunomodulatory properties, influencing both the innate and adaptive immune systems. Research on cordycepin demonstrates a complex and pleiotropic effect on immune function. nih.gov

Cordycepin can modulate the production of cytokines, the signaling molecules of the immune system. Studies on human peripheral blood mononuclear cells (PBMCs) showed that cordycepin up-regulates the production of the anti-inflammatory cytokine IL-10, as well as pro-inflammatory cytokines like IL-1β, IL-6, TNF-α, and IL-8. nih.gov Simultaneously, it suppresses the production of cytokines associated with T-helper cell responses, such as IL-2, IL-4, IL-5, and IFN-γ. nih.gov This dual action suggests it can rebalance (B12800153) immune responses.

In the tumor microenvironment, cordycepin has been shown to promote the polarization of macrophages towards an M2 (anti-inflammatory/pro-tumor) phenotype. nih.gov However, more recent studies highlight its ability to remodel the tumor microenvironment in a way that favors anti-tumor immunity. Specifically, cordycepin was found to significantly reduce the expression of Programmed Death-Ligand 1 (PD-L1) in colorectal cancer cells. nih.gov PD-L1 is a critical immune checkpoint protein that cancer cells use to evade destruction by the immune system. By down-regulating PD-L1, cordycepin can potentially restore the ability of the immune system to recognize and attack cancer cells. nih.gov This activity forms a strong basis for its potential use in cancer immunotherapy. nih.gov

Influence on Immune Cell Phenotype

Mechanisms of Antiviral Activity

This compound is noted for its potential to interfere with viral replication, a property largely attributed to its core component, cordycepin. smolecule.com

Cordycepin, as a nucleoside analog of adenosine, can interfere with viral RNA synthesis. mdpi.commdpi.com Once inside a cell, it is converted into its triphosphate form, which can be incorporated into growing RNA chains during viral replication. mdpi.com Due to the absence of a 3'-hydroxyl group on the cordycepin molecule, the addition of the next nucleotide is blocked, leading to the premature termination of the RNA chain. mdpi.comnih.gov This mechanism has been shown to be effective in inhibiting the replication of various viruses, including Dengue virus (DENV) and Enterovirus A71 (EV-A71). mdpi.comsemanticscholar.org

Specifically in the case of DENV, cordycepin has been shown to significantly decrease viral protein and RNA levels. mdpi.comnih.gov Molecular docking studies predict that cordycepin can bind to the DENV non-structural protein 5 (NS5), a critical enzyme for RNA synthesis, further inhibiting viral replication. mdpi.comnih.gov For EV-A71, cordycepin's inhibitory action occurs after the virus has entered the host cell, affecting steps such as viral protein synthesis and RNA genome synthesis. semanticscholar.org It is also suggested that by inhibiting the polyadenylation process, cordycepin can increase the instability of viral RNA, further reducing viral load. semanticscholar.org

Mechanisms of Antibacterial Activity

The antibacterial properties of this compound and its parent compound are attributed to a dual mechanism of action that targets both the physical structure and the genetic material of bacteria.

Gram-negative bacteria possess a complex cell envelope that includes an outer membrane, which is a crucial element for their structural integrity. nih.gov Cordycepin has been demonstrated to cause significant damage to the cytoplasmic membranes of both Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis) bacteria. jmicrobiol.or.krnih.gov This disruption leads to a loss of the membrane's barrier function, resulting in the leakage of cytoplasmic contents. jmicrobiol.or.krnih.gov The addition of a lauroyl group, a C12 lipid chain, to other molecules has been shown to enhance their ability to insert into the hydrophobic core of bacterial membranes, causing significant disruption. arxiv.org This suggests that the lauroyl moiety of this compound could play a role in its membrane-disrupting capabilities.

Table 1: Effects of Cordycepin on Bacterial Cell Membranes

| Bacterial Species | Observed Effect | Reference |

|---|---|---|

| Escherichia coli | Obvious damage to the cytoplasmic membrane, loss of barrier function, leakage of cytoplasmic contents. | jmicrobiol.or.krnih.gov |

| Bacillus subtilis | Obvious damage to the cytoplasmic membrane, loss of barrier function, leakage of cytoplasmic contents. | jmicrobiol.or.krnih.gov |

Beyond disrupting the cell membrane, cordycepin can also interfere with the functions of bacterial genomic DNA. jmicrobiol.or.krnih.gov Studies have indicated that cordycepin can insert itself into the genomic DNA of bacteria. jmicrobiol.or.krnih.gov This intercalation disrupts the structure of the DNA double strand, which in turn interferes with essential cellular functions that rely on the integrity of the genetic material, ultimately contributing to cell death. jmicrobiol.or.krnih.gov Research on Streptococcus mutans has shown that cordycepin's anti-biofilm effect is primarily related to its interference with purine (B94841) and nucleotide metabolism. nih.gov

Preclinical Investigation Models and Efficacy Assessment

In Vitro Cellular Model Systems

In vitro models are essential for observing the direct effects of a compound on cancer cells. Studies on various N6-acyl cordycepin (B1669437) derivatives demonstrate that modifying the N6 position can enhance anti-tumor activity compared to the parent compound, cordycepin mdpi.com.

The modification of cordycepin by introducing fat-soluble groups at the N6 position has been a strategy to enhance its biological activity. A study investigating a series of these derivatives tested their ability to inhibit the growth of human breast cancer (MCF-7), liver cancer (HepG2), and gastric cancer (SGC-7901) cells mdpi.com.

The results, measured by the half-maximal inhibitory concentration (IC50), indicated that several derivatives exhibited superior anti-proliferative effects compared to cordycepin. For instance, against the MCF-7 breast cancer cell line, compounds designated as 3c, 4a, 4b, and 4c were more potent than cordycepin mdpi.com. Similarly, derivatives 4b and 4c showed better inhibition of HepG2 liver cancer cells, while 3b and 4a were more effective against SGC-7901 gastric cancer cells mdpi.com. One derivative, compound 4a, showed a particularly strong inhibitory effect on MCF-7 cells with an IC50 value of 27.57 µM, a significant improvement over cordycepin's IC50 of 46.85 µM mdpi.com.

| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | SGC-7901 (Gastric Cancer) |

|---|---|---|---|

| Cordycepin | 46.85 | >80 | >80 |

| Derivative 3b | >80 | >80 | 70.33 |

| Derivative 3c | 41.64 | >80 | >80 |

| Derivative 4a | 27.57 | >80 | 59.13 |

| Derivative 4b | 31.43 | 66.86 | >80 |

| Derivative 4c | 42.51 | 72.58 | >80 |

Apoptosis, or programmed cell death, is a key mechanism for anti-cancer drugs. Research into cordycepin derivatives indicates that they can induce this process in cancer cells. For the highly potent derivative, compound 4a, further investigation revealed that it likely induces apoptosis in MCF-7 breast cancer cells through the mitochondrial pathway larvol.com. Apoptosis is a common mode of action for many anti-cancer agents, and its activation is a desired outcome in therapeutic development mdpi.comaging-us.com.

The parent compound, cordycepin, is well-documented to induce apoptosis across numerous cancer cell lines. It can trigger the caspase signaling cascade, a central pathway in apoptosis, by activating initiator caspases like caspase-8 and caspase-9, which in turn activate executioner caspases such as caspase-3 nih.govmdpi.com. This process leads to the systematic dismantling of the cell. Studies have shown that cordycepin treatment can increase levels of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction and the release of cytochrome c, a critical step in initiating apoptosis nih.gov.

The parent compound, cordycepin, has been shown to induce DNA damage, which can lead to cell cycle arrest and apoptosis. In leukemia cell lines NB-4 and U937, cordycepin treatment was found to cause DNA damage and activate the Chk2-Cdc25A pathway, resulting in S-phase arrest nih.govscielo.br. This DNA damage response is often linked to the upregulation of the tumor suppressor protein p53, which can halt the cell cycle to allow for repairs or, if the damage is too severe, trigger apoptosis nih.govscielo.br. It is theorized that N6-Lauroyl Cordycepin, upon cellular uptake and conversion, would release cordycepin, thereby leveraging this same mechanism of inducing DNA damage to exert its anti-tumor effect. Direct studies on DNA damage induced by the N6-Lauroyl derivative itself are not prominently available.

Induction of Apoptosis in Diverse Cellular Contexts

In Vivo Murine Model Systems

In vivo models, particularly those using mice, are critical for evaluating a drug's efficacy and its effects on a whole, living organism. These models help bridge the gap between cellular studies and potential human clinical trials.

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for testing anti-cancer drugs. Numerous studies have demonstrated the anti-tumor efficacy of the parent compound, cordycepin, in such models. For example, cordycepin has been shown to inhibit the growth of pancreatic cancer and non-small cell lung cancer xenografts in mice cjnmcpu.com. In a breast cancer model, dietary administration of cordycepin-enriched Cordyceps militaris resulted in delayed tumor growth nih.gov.

Allograft models, which involve transplanting cancer cells from the same species of animal (e.g., mouse tumor cells into a mouse), are also used nih.govgoogle.com. In a mouse model of testicular cancer, cordycepin demonstrated anti-tumor activity mdpi.com. The development of this compound and other derivatives is intended to enhance these in vivo effects by improving the compound's stability and delivery to the tumor, suggesting that its efficacy in xenograft and allograft models would be mediated by the sustained action of the released cordycepin newatlas.com.

The ultimate goal of cancer therapy is to inhibit tumor growth and improve survival. Preclinical animal studies with cordycepin have shown positive outcomes in this regard. In a mouse xenograft model of pancreatic cancer, oral administration of cordycepin led to a remarkable decrease in both tumor volume and weight in a dose-dependent manner cjnmcpu.com. Similarly, in a breast cancer study, dietary supplementation with cordycepin-enriched Cordyceps militaris not only retarded tumor growth but also elongated the survival rates of the tumor-bearing mice nih.gov. These findings underscore the potential of cordycepin, and by extension its enhanced derivatives like this compound, to suppress tumor progression and improve survival outcomes in preclinical settings.

Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Contexts

Protein Binding Interactions

Scientific literature readily available does not provide specific data on the binding interactions of N6-Lauroyl Cordycepin (B1669437) with Human Serum Albumin (HSA). While extensive research has been conducted on the parent compound, cordycepin, similar detailed studies for its N6-lauroyl derivative are not present in the provided search results. For contextual understanding, studies on cordycepin reveal specific binding characteristics with HSA.

Interaction with Human Serum Albumin (HSA)

There is no specific information available regarding the binding constants or the number of binding sites for the interaction between N6-Lauroyl Cordycepin and Human Serum Albumin (HSA) in the provided search results.

In contrast, studies on the parent compound, cordycepin, have demonstrated that it binds to HSA. The binding constants (K) for cordycepin with HSA have been determined at different temperatures, indicating a strong binding force. nih.govresearchgate.net These studies have also suggested that cordycepin forms a complex with HSA at a single binding site. nih.govresearchgate.net

Characterization of Binding Forces (Electrostatic, Hydrophobic, Hydrogen Bonding, Van der Waals)

Detailed characterization of the specific binding forces between this compound and HSA is not available in the provided scientific literature.

For the parent compound, cordycepin, the interaction with HSA has been characterized. The primary interacting forces have been identified as electrostatic and hydrophobic interactions. nih.govresearchgate.netmdpi.com Thermodynamic analysis of the binding of cordycepin to HSA supports the involvement of these forces. mdpi.com

In Vivo Metabolism and Conversion to Parent Compound (Cordycepin)

N-acylation of cordycepin, including the creation of this compound, is a strategy employed to enhance the pharmacokinetic profile of the parent compound. nih.govmdpi.com

Assessment of Transformation Kinetics and Bioavailability Improvement

Preclinical studies have demonstrated that N-acyl-cordycepin derivatives, including this compound, are converted into the parent compound, cordycepin, in vivo. nih.gov This biotransformation is a key aspect of their design as prodrugs. nih.gov

The pharmacokinetic profiles of a series of N-acyl-cordycepin derivatives (propionyl, octanoyl, lauroyl, and stearoyl) have been investigated. The length of the alkyl chain was found to influence the transformation kinetics and bioavailability. As the alkyl chain length increases, the time to reach maximum plasma concentration (Tmax) and the half-life (t1/2) of the compound are extended. nih.gov

However, the maximum concentration (Cmax) and the area under the concentration-time curve (AUC), which are key indicators of bioavailability, show a different trend. These parameters initially increase with chain length, peaking with the N-octanoyl derivative, and then decrease as the alkyl chain becomes longer, as seen with the lauroyl and stearoyl derivatives. nih.gov Specifically, N-octanoyl-cordycepin showed a nearly 4-fold increase in Tmax, a 30-fold increase in Cmax, and a 68-fold increase in AUC compared to cordycepin. nih.gov While the lauroyl derivative also demonstrated improved pharmacokinetics over cordycepin, the N-octanoyl modification was identified as providing the most significant enhancement in bioavailability. nih.gov The concentration of cordycepin measured in vivo after administration of the derivatives was found to be proportional to the concentration of the respective derivative. nih.gov

Pharmacokinetic Parameters of N-Acyl-Cordycepin Derivatives

| Derivative | Alkyl Chain Length | Effect on Tmax and t1/2 (relative to cordycepin) | Effect on Cmax and AUC (relative to cordycepin) |

|---|---|---|---|

| N-Propionyl-Cordycepin | 3 carbons | Elongated | Increased |

| N-Octanoyl-Cordycepin | 8 carbons | Significantly Elongated | Maximally Increased |

| This compound | 12 carbons | Elongated | Increased, but less than N-Octanoyl |

This table is a representation of the trends described in the cited research. nih.gov

Q & A

Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to studies on this compound?

- Methodological Answer :

- Feasible : Prioritize in vitro assays before animal studies to minimize resource use.

- Novel : Investigate understudied applications (e.g., immunomodulation in cancer models).

- Ethical : Adhere to ARRIVE guidelines for preclinical research.

- Relevant : Align with unmet needs in ADA-related pathologies (e.g., severe combined immunodeficiency, SCID) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.